5-(3-Thienyl)thiophene-2-carboxylic acid
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Overview
Description
5-(3-Thienyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics. The compound has the molecular formula C9H6O2S2 and a molecular weight of 210.27 g/mol .
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This could potentially alter the function of its targets .
Biochemical Pathways
Thiophene derivatives are known to be involved in various chemical reactions, suggesting they may influence multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may have multiple cellular and molecular impacts .
Action Environment
The chemical properties of thiophene derivatives suggest that factors such as ph and temperature could potentially affect their stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Thienyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate carboxylic acid precursors. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .
Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form thiophene rings . Additionally, the Fiesselmann and Hinsberg syntheses are also notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthetic routes that are optimized for yield and efficiency. These methods may include catalytic processes, such as palladium-catalyzed cross-coupling reactions, which allow for the formation of thiophene rings with high regioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3-Thienyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
5-(3-Thienyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
5-Bromo-2-thiophenecarboxylic acid: A brominated derivative with enhanced reactivity in substitution reactions.
2,5-Dimethylthiophene: A methyl-substituted thiophene with different electronic properties.
Uniqueness
5-(3-Thienyl)thiophene-2-carboxylic acid is unique due to the presence of two thiophene rings, which can enhance its electronic properties and make it suitable for applications in organic electronics and material science. Its carboxylic acid group also provides a functional handle for further chemical modifications, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
5-thiophen-3-ylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZWQKDXTFZYAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366013 |
Source
|
Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60141-31-3 |
Source
|
Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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